A Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylaniline Hydrochloride
A Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylaniline, also known as m-cresidine, is a substituted aniline derivative that serves as a crucial building block in organic synthesis.[1][2][3] Its molecular structure, featuring a methoxy and a methyl group on the aniline ring, makes it a valuable intermediate in the development of pharmaceuticals and dyes.[1] This guide focuses on the physical properties of its hydrochloride salt, a form often preferred in research and development due to its increased stability and solubility in aqueous media compared to the free base.
While extensive data is available for the free base (CAS No. 102-50-1), specific experimental data for 4-Methoxy-2-methylaniline hydrochloride is not widely reported in public databases. This guide will therefore provide a comprehensive overview of the known properties of the free base and offer expert analysis and predicted properties for the hydrochloride salt, grounded in established chemical principles and comparative data from analogous compounds like aniline hydrochloride.
Core Physicochemical Properties: A Comparative Analysis
The conversion of a free base amine to its hydrochloride salt significantly alters its physical properties. This is due to the protonation of the basic amino group, which introduces an ionic charge and allows for the formation of a crystalline lattice with the chloride counter-ion.
Table 1: Measured Physical Properties of 4-Methoxy-2-methylaniline (Free Base)
| Property | Value | Source(s) |
| CAS Number | 102-50-1 | [4][5] |
| Molecular Formula | C₈H₁₁NO | [2][4] |
| Molecular Weight | 137.18 g/mol | [5] |
| Appearance | White to brown powder or lump; can exist as a liquid at room temperature. | [2] |
| Melting Point | 13-14 °C | [4][5] |
| Boiling Point | 248-249 °C at 760 mmHg | [5] |
| Density | ~1.065 g/mL at 25 °C | [5] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 21.5 °C) | [4] |
| Organic Solvent Solubility | Soluble in ethanol, slightly soluble in acetonitrile and chloroform. | [1] |
Table 2: Predicted and Expected Properties of 4-Methoxy-2-methylaniline Hydrochloride
| Property | Expected Value / Characteristic | Rationale |
| CAS Number | Not definitively assigned in public databases. | N/A |
| Molecular Formula | C₈H₁₂ClNO | Addition of HCl to the free base. |
| Molecular Weight | 173.64 g/mol | Addition of HCl (36.46 g/mol ) to the free base. |
| Appearance | White to off-white or greenish crystalline solid. | Similar to other aniline hydrochlorides, which are typically crystalline solids.[6][7][8] |
| Melting Point | Significantly higher than 14 °C; likely in the range of 180-220 °C. | Salt formation introduces strong ionic interactions, requiring more energy to break the crystal lattice. Aniline hydrochloride melts at 196-198 °C.[7][8][9] |
| Water Solubility | High | The ionic nature of the salt allows for strong interactions with polar water molecules, drastically increasing solubility. Aniline hydrochloride has a water solubility of 1070 g/L.[6][7][9] |
| pKa | Lower than the pKa of the free base's conjugate acid. | The electron-withdrawing effect of the ammonium group makes the proton more acidic. |
In-Depth Discussion of Physicochemical Properties
Melting Point
The melting point of a compound is a robust indicator of the strength of its intermolecular forces. The free base, 4-Methoxy-2-methylaniline, has a very low melting point of 13-14 °C, indicating that the intermolecular forces (van der Waals forces and hydrogen bonding between the amine groups) are relatively weak.[4][5]
Upon conversion to the hydrochloride salt, the primary amino group is protonated to form an ammonium cation (-NH₃⁺). This introduces strong ionic bonds with the chloride anion (Cl⁻), creating a stable crystal lattice. Overcoming these electrostatic forces requires significantly more thermal energy than overcoming the forces in the free base. For comparison, aniline (liquid at room temperature) has a hydrochloride salt with a melting point of 196-198 °C.[7][8][9] It is therefore highly probable that 4-Methoxy-2-methylaniline hydrochloride is a crystalline solid with a melting point substantially higher than its free base.
Solubility
Solubility is a critical parameter in drug development, affecting formulation and bioavailability. The free base is practically insoluble in water due to the dominance of its nonpolar aromatic ring.[4]
The hydrochloride salt is expected to be highly soluble in water.[6][7] The anilinium cation and chloride anion can be effectively solvated by polar water molecules, disrupting the crystal lattice and allowing the compound to dissolve. This principle is fundamental in pharmaceutical chemistry, where basic drug molecules are often formulated as salts to enhance their aqueous solubility. The solubility of aniline hydrochloride is reported to be 1070 g/L at 25 °C, and a similar high solubility is anticipated for 4-Methoxy-2-methylaniline hydrochloride.[7][9]
Experimental Methodologies for Physical Property Determination
To empirically determine the physical properties of 4-Methoxy-2-methylaniline hydrochloride, standardized laboratory protocols are employed.
Melting Point Determination
The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.
Protocol:
-
Sample Preparation: A small amount of the dry crystalline solid is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Aqueous Solubility Assay
The shake-flask method is a standard technique for determining equilibrium solubility.
Protocol:
-
Preparation: An excess amount of the solid hydrochloride salt is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Sampling: A clear aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is expressed in units such as mg/mL or g/L.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule.
-
Expected Spectrum of Hydrochloride: Upon protonation, the electron density around the nitrogen atom decreases significantly. This causes the protons on the nitrogen (-NH₃⁺) and the adjacent aromatic protons to become more "deshielded," shifting their signals downfield (to a higher ppm value) compared to the free base. The -NH₃⁺ protons would likely appear as a broad singlet. The aromatic, methoxy (-OCH₃), and methyl (-CH₃) protons would remain, with their specific chemical shifts and coupling patterns providing a unique fingerprint of the molecule.
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their vibrational frequencies.
-
Expected Spectrum of Hydrochloride: The spectrum of the hydrochloride salt would show distinct differences from the free base.
-
N-H Stretch: The characteristic N-H stretching bands of the primary amine in the free base (typically two bands around 3300-3450 cm⁻¹) would be replaced by the broad, strong stretching vibrations of the ammonium (-NH₃⁺) group, typically appearing in the 2800-3200 cm⁻¹ region.[10]
-
C-N Stretch: The C-N stretching vibration, seen in aromatic amines around 1250-1335 cm⁻¹, would likely shift due to the change in bond character upon protonation.[11]
-
Safety and Handling
-
Toxicity: Aniline and its derivatives are toxic. The free base is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] It is also suspected of causing cancer and may cause respiratory, skin, and serious eye irritation.[3][12] These hazards should be assumed for the hydrochloride salt.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place. Aniline salts can be hygroscopic and light-sensitive.[7][8]
Conclusion
4-Methoxy-2-methylaniline hydrochloride is a compound of significant interest for synthetic applications. While direct experimental data on its physical properties are scarce, a robust profile can be predicted based on the well-characterized free base and the fundamental principles of salt formation. It is expected to be a high-melting, water-soluble crystalline solid, offering advantages in handling and formulation over its oily, water-insoluble free base counterpart. The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of these properties, ensuring scientific integrity and advancing research and development in the chemical and pharmaceutical sciences.
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